molecular formula C8H13N5 B13320016 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13320016
M. Wt: 179.22 g/mol
InChI Key: YJDVINKKDHUVEJ-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound featuring a tetrahydropyrimidine core linked to a methylpyrazole moiety. This structure places it within a class of heterocyclic compounds known for diverse pharmacological activities in scientific research. The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, extensively studied for its broad spectrum of biological properties. Compounds based on this scaffold have demonstrated significant research potential, including anticancer activity by inducing apoptosis in tumor cell lines, antimicrobial effects against various bacteria and fungi, and anti-inflammatory properties through mechanisms such as cyclooxygenase (COX) inhibition . The pyrazole subunit is also a common pharmacophore found in many bioactive molecules and kinase inhibitors, suggesting potential for targeting specific enzymatic pathways . This combination of rings makes this compound a valuable intermediate for researchers in drug discovery. It can be used in the synthesis of more complex molecules or as a building block for constructing combinatorial libraries to explore new chemical space and identify novel bioactive agents. This product is provided For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H13N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h4-5,7H,2-3H2,1H3,(H3,9,10,12)

InChI Key

YJDVINKKDHUVEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCN=C(N2)N

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs) and Ultrasonic-Assisted Synthesis

One of the most efficient approaches to synthesize tetrahydropyrimidine derivatives, including those with pyrazolyl substituents, is through multicomponent reactions involving aminoazoles, aldehydes, and pyruvic acid or its esters. Ultrasonic irradiation has been shown to enhance these reactions by promoting selectivity and yield.

  • A cascade of elementary stages under ultrasonication leads to the formation of 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines, structurally related to the target compound.
  • The reaction typically involves 5-amino-1H-pyrazole-4-carbonitrile or 3-amino-1,2,4-triazole, aromatic aldehydes, and pyruvic acid derivatives.
  • This method yields amino-substituted tetrahydropyrimidines, which are structurally analogous to 6-(1-methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine, demonstrating the feasibility of this synthetic route.
Parameter Details
Reactants Aminoazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile), aromatic aldehydes, pyruvic acid/esters
Activation Method Ultrasonication
Product Type 7-Azolylaminotetrahydropyrimidines
Advantages High selectivity, mild conditions, one-pot synthesis
References Beilstein Journal of Organic Chemistry, 2020

This approach is notable for its operational simplicity and the ability to generate complex heterocycles in one step without isolating intermediates.

Suzuki Coupling and Buchwald–Hartwig Amination

For the specific installation of the 1-methyl-1H-pyrazol-4-yl substituent on the tetrahydropyrimidine core, palladium-catalyzed cross-coupling reactions are widely employed.

  • Suzuki coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with 2,4-dichloropyrimidines under PdCl2(dppf)·DCM catalysis produces 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines in moderate to good yields (59–69%).
  • Subsequent Buchwald–Hartwig amination with aminopyrazoles introduces the amino group at the 2-position, completing the formation of the tetrahydropyrimidin-2-amine core.
  • Reaction conditions typically involve K2CO3 as a base in mixed solvents (1,4-dioxane/ethanol/water) for Suzuki coupling and inert atmosphere with appropriate ligands for amination.
Step Reagents & Conditions Yield (%) Notes
Suzuki coupling (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, PdCl2(dppf)·DCM, K2CO3, 1,4-dioxane/ethanol/water, reflux 59–69 Formation of chloropyrimidine intermediate
Buchwald–Hartwig amination Aminopyrazoles, Pd catalyst, inert atmosphere, base, room temperature to 80 °C 26–70 Amination to yield final amine derivative

This method allows precise functionalization and is adaptable to various substituents on the pyrimidine ring.

Carbodiimide-Mediated Coupling

An alternative synthetic route involves coupling 1-methyl-1H-pyrazol-4-amine with carboxylic acid derivatives using carbodiimide reagents.

  • For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in pyridine at 0–20 °C under inert atmosphere promotes amide bond formation between 1-methyl-1H-pyrazol-4-amine and 1-methylpiperidine-4-carboxylic acid.
  • The reaction proceeds smoothly within 2 hours, followed by aqueous workup and purification by silica gel chromatography.
  • This strategy is applicable for constructing amide-linked analogues and can be adapted for tetrahydropyrimidine derivatives bearing amine functionalities.
Parameter Details
Reactants 1-Methyl-1H-pyrazol-4-amine, carboxylic acid derivative
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Solvent Pyridine
Temperature 0–20 °C
Reaction Time 2 hours
Purification Silica gel chromatography
Yield Moderate to good (not specified for this exact compound)

This method is useful for functionalization when direct coupling is required without palladium catalysis.

Other Synthetic Considerations

  • The use of sodium iodide (NaI) in tetrahydrofuran (THF) at 0 °C has been reported for related pyrazolyl amines, providing moderate yields (~76%) of intermediates.
  • Reaction scale-up and purification often involve extraction with ethyl acetate and drying over anhydrous sodium sulfate, followed by chromatographic purification.
  • Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical methods to confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages References
Ultrasonic-assisted MCR Aminoazole, aromatic aldehydes, pyruvic acid, ultrasonication Not specified One-pot, selective, mild conditions
Suzuki Coupling + Buchwald–Hartwig Amination (1-methyl-1H-pyrazol-4-yl)boronic acid ester, Pd catalysts, aminopyrazoles 26–69 High selectivity, modular synthesis
Carbodiimide-mediated coupling 1-methyl-1H-pyrazol-4-amine, carboxylic acid, EDC·HCl, pyridine Moderate Mild conditions, no metal catalyst
NaI-mediated reaction in THF NaI, 1-methyl-1H-pyrazol-4-amine, THF at 0 °C ~76 Simple reagents, good yield

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydropyrimidin-2-amine Derivatives
Compound Name Substituents/Modifications Biological Activity/Application Key Findings Reference
6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine 1-Methylpyrazole at position 6 Not explicitly stated (inferred: receptor modulation) Structural similarity to H2 receptor agonists suggests potential for histaminergic activity.
N-[3-(1H-Imidazol-4-yl)propyl]-1,4,5,6-tetrahydropyrimidin-2-amine (145) Imidazole-propyl group at position 2 Histamine H2 receptor agonist Exhibited potent agonist activity (EC50 = 0.8 nM) with high selectivity over H1 receptors.
(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide 4-Methoxybenzyl at position 2 H1-antihistaminic activity Demonstrated bronchorelaxant effects in guinea pig trachea via H1 receptor antagonism.
Abafungin Thiazole and substituted phenyl groups Antifungal agent Used clinically for its antifungal properties; structural complexity enhances target binding.
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Trifluoromethyl at position 6 Material science (CO2/N2 selectivity) Fluorination improves metabolic stability; used in polyimide membranes for gas separation.
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride Pyrazole at position 5 Not explicitly stated Positional isomerism may alter receptor interaction compared to the 6-substituted target compound.

Key Structural Determinants of Activity

  • Substituent Position : Positional isomerism (e.g., pyrazole at position 5 vs. 6) significantly impacts bioactivity. For instance, H2 receptor agonists require specific substitutions at position 2 or 6 for optimal binding .
  • Functional Groups :
    • Imidazole/Thiazole Moieties : Enhance receptor binding (e.g., H2 agonism in compound 145 vs. antifungal activity in Abafungin) .
    • Fluorinated Groups : Improve metabolic stability and material properties (e.g., CO2/N2 selectivity in fluorinated derivatives) .
    • Aromatic Rings : Substituted phenyl or benzyl groups (e.g., in Abafungin) contribute to π-π interactions, critical for antifungal efficacy .

Biological Activity

6-(1-Methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a pyrazole moiety. Its structural formula can be represented as follows:

C8H11N5\text{C}_8\text{H}_{11}\text{N}_5

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation. In a study evaluating similar pyrazole derivatives, it was found that they could inhibit phosphodiesterase 3 (PDE3) activity, leading to increased intracellular cAMP levels and subsequent apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.24 µM to 16.42 µM against various cancer cell lines (HCT-116, MCF-7), indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogenic bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Studies have indicated that it may protect neuronal cells from oxidative stress:

  • Mechanism : It is hypothesized that the compound modulates pathways related to oxidative stress and inflammation, potentially through the inhibition of NF-kB signaling .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into how modifications affect biological activity. For instance, substituents on the pyrazole ring can significantly influence potency against cancer cell lines .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(1-methyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole-containing intermediates (e.g., 1H-pyrazol-5-amines) are condensed with aldehydes or ketones under solvent-free or ethanol-reflux conditions . Key steps include:

  • Reagent selection : Use of morpholine or formaldehyde for functionalization .
  • Purification : Crystallization from ethanol (95%) or aqueous workup to isolate solids .
    • Characterization : Confirmed via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry, with HPLC purity ≥98% .

Q. How is structural characterization performed for this compound?

  • Analytical workflow :

  • Spectroscopy : 1H^1H-NMR to confirm hydrogen environments (e.g., pyrazole protons at δ 7.5–8.0 ppm) and 13C^{13}C-NMR for carbon backbone verification .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .

Q. What are the typical solubility and stability profiles of this compound?

  • Solubility : Generally soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Ethanol or methanol is used for crystallization .
  • Stability : Stable under inert atmospheres (N2_2) at −20°C for long-term storage. Degrades under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Strategies :

  • Solvent selection : Ethanol or THF for better solubility of intermediates .
  • Catalysis : Use of HCl or morpholine to accelerate nucleophilic substitutions .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
    • Case study : A 24% yield improvement was achieved for a related pyrimidine derivative by switching from THF to ethanol and adjusting reflux duration .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Experimental design :

  • Analog synthesis : Introduce substituents (e.g., fluorophenyl, morpholinomethyl) via Suzuki coupling or Mannich reactions .
  • Bioassays : Test antimicrobial activity via broth microdilution (MIC values) or molecular docking against target enzymes (e.g., dihydrofolate reductase) .
    • Example : A morpholine-substituted analog showed enhanced antibacterial activity (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) .

Q. How can contradictory data in solubility or bioactivity be resolved?

  • Root-cause analysis :

  • Purity checks : Re-examine HPLC traces for co-eluting impurities .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry .
  • Reproducibility : Standardize solvent systems (e.g., DMSO for bioassays) and storage protocols .

Q. What computational tools are recommended for studying reaction mechanisms?

  • Tools :

  • Reaction path search : Use GRRM or AFIR methods to map potential energy surfaces .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions .
    • Case study : A DFT study predicted regioselectivity in pyrazole-pyrimidine coupling, aligning with experimental outcomes (90% regiochemical purity) .

Key Considerations for Researchers

  • Methodological rigor : Prioritize peer-reviewed synthesis protocols (e.g., ).
  • Interdisciplinary integration : Combine experimental data with computational modeling for mechanistic insights .

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